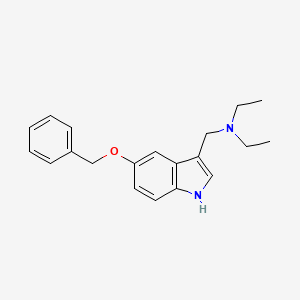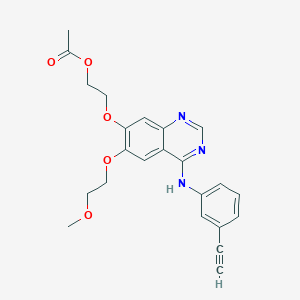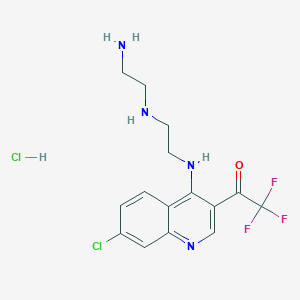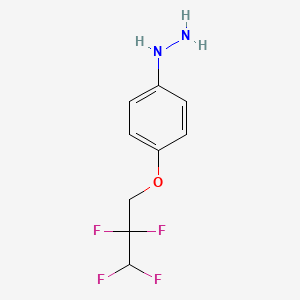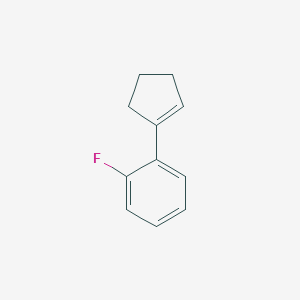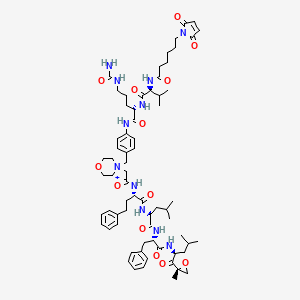
DI-Iso-propyl-D14 ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-Iso-propyl-D14 ether, also known as diisopropyl ether, is a secondary ether that is commonly used as a solvent. It is a colorless liquid with a sharp, sweet, ether-like odor. This compound is slightly soluble in water but miscible with organic solvents. It is often used as an extractant and an oxygenate gasoline additive .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including DI-Iso-propyl-D14 ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrially, this compound is obtained as a byproduct in the production of isopropanol by the hydration of propylene .
Analyse Des Réactions Chimiques
Types of Reactions: DI-Iso-propyl-D14 ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under high-pressure conditions, producing propene and isopropanol.
Acidic Cleavage: It can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) to form alcohols and alkyl halides
Common Reagents and Conditions:
Acidic Cleavage: The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2 or S_N1 reaction mechanism
Major Products:
Oxidation: Propene and isopropanol.
Acidic Cleavage: Alcohols and alkyl halides
Applications De Recherche Scientifique
DI-Iso-propyl-D14 ether has various applications in scientific research:
Mécanisme D'action
The mechanism by which DI-Iso-propyl-D14 ether exerts its effects involves the protonation of the ether oxygen, forming a good leaving group. This can lead to cleavage of the C-O bond through S_N2 or S_N1 reaction mechanisms, depending on the structure of the ether and the conditions used .
Comparaison Avec Des Composés Similaires
Diethyl ether (CH_3CH_2OCH_2CH_3): Similar in structure but has different physical properties and reactivity.
Dimethyl ether (CH_3OCH_3): A simpler ether with lower boiling points and different applications.
Di-n-propyl ether (C_6H_14O): Another symmetrical ether with different reactivity and applications.
Uniqueness: DI-Iso-propyl-D14 ether is unique due to its specific structure, which provides distinct physical properties and reactivity compared to other ethers. Its ability to form explosive peroxides upon standing in air is a notable characteristic .
Propriétés
Formule moléculaire |
C6H14O |
|---|---|
Poids moléculaire |
116.26 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuterio-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)propane |
InChI |
InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |
Clé InChI |
ZAFNJMIOTHYJRJ-ZVEBFXSZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


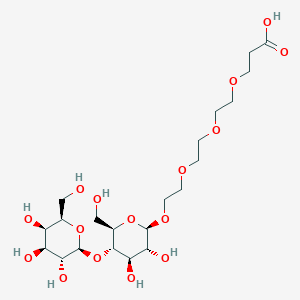
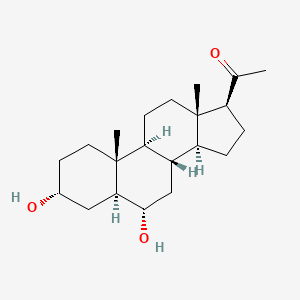
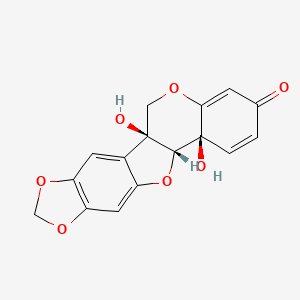
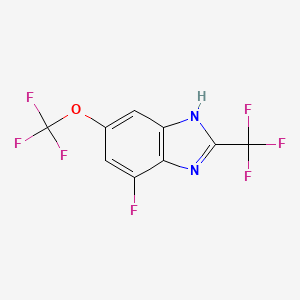
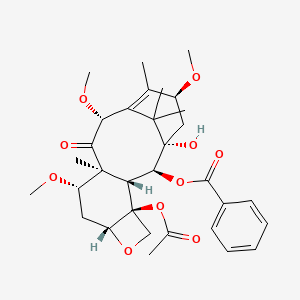
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)

